An In-Depth Technical Guide to (2-ethyl-1H-imidazol-5-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to (2-ethyl-1H-imidazol-5-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery
Disclaimer: The specific chemical entity (2-ethyl-1H-imidazol-5-yl)methanol is not widely documented in readily available chemical literature. This guide has been constructed by synthesizing data from closely related structural isomers and analogues, such as (5-ethyl-1H-imidazol-2-yl)methanol and other substituted imidazolyl-methanols. The properties and protocols described herein are based on established principles of imidazole chemistry and should be considered predictive. Experimental validation is required.
Introduction
Substituted imidazoles are a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Their unique electronic properties, ability to participate in hydrogen bonding, and capacity for coordinating with metal ions in enzymes make them privileged scaffolds in drug design. This guide provides a comprehensive technical overview of the chemical properties, a proposed synthetic pathway, reactivity, and potential applications of (2-ethyl-1H-imidazol-5-yl)methanol, a valuable but under-documented building block for drug discovery professionals. By understanding its core characteristics, researchers can better leverage its potential in developing novel therapeutics.
Physicochemical and Structural Properties
The structure of (2-ethyl-1H-imidazol-5-yl)methanol features a 2,5-disubstituted imidazole ring, which imparts specific electronic and steric characteristics. The ethyl group at the C2 position increases lipophilicity, while the hydroxymethyl group at C5 provides a key handle for synthetic elaboration and potential hydrogen bonding interactions with biological targets.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value / Information | Source / Rationale |
| Chemical Structure | ![]() | Inferred Structure |
| IUPAC Name | (2-ethyl-1H-imidazol-5-yl)methanol | Standard Nomenclature |
| Molecular Formula | C₆H₁₀N₂O | Calculated |
| Molecular Weight | 126.16 g/mol | Calculated[2] |
| Physical State | Likely a white to off-white solid at room temperature. | Analogy to similar compounds like (2-butyl-5-chloro-1H-imidazol-4-yl)methanol.[3] |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. | General solubility of functionalized imidazoles. |
| pKa (Imidazole NH) | ~14 (as an acid), ~6-7 (for the conjugate acid) | Typical pKa values for imidazole rings. |
| LogP | ~0.5 - 1.0 | Estimated based on ethyl and hydroxymethyl contributions. |
Synthesis and Purification
A robust synthesis of 2,5-disubstituted imidazoles often requires a regioselective strategy to avoid the formation of isomeric byproducts. A plausible route to (2-ethyl-1H-imidazol-5-yl)methanol can be adapted from established methods, such as a variation of the Radziszewski synthesis or through functional group interconversion from a pre-formed imidazole core.[2]
The proposed synthesis involves the reduction of a corresponding imidazole-5-carboxylate ester, which provides excellent regiocontrol.
Proposed Synthetic Protocol
Step 1: Synthesis of Ethyl 2-ethyl-1H-imidazole-5-carboxylate This intermediate can be formed via a multi-step process starting from simpler precursors, often culminating in a condensation reaction that builds the imidazole ring with the desired substitution pattern.
Step 2: Reduction to (2-ethyl-1H-imidazol-5-yl)methanol The reduction of the ester to the primary alcohol is a standard and high-yielding transformation.
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Reaction: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.4 equivalents) in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert nitrogen atmosphere, a solution of ethyl 2-ethyl-1H-imidazole-5-carboxylate (1 equivalent) in anhydrous THF is added dropwise.[4]
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Causality: LiAlH₄ is a powerful, unselective reducing agent capable of reducing esters to primary alcohols. The use of anhydrous THF and an inert atmosphere is critical as LiAlH₄ reacts violently with water.[4]
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Progression: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
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Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up). This procedure is crucial for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts into a filterable solid.
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Purification: The resulting slurry is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the title compound.
Synthesis Workflow Diagram
Caption: Workflow for the reduction of an imidazole ester to the target alcohol.
Chemical Reactivity and Derivatization
The reactivity of (2-ethyl-1H-imidazol-5-yl)methanol is governed by its three key features: the secondary nitrogen (N1), the tertiary nitrogen (N3), and the C5-hydroxymethyl group.
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N1-H Acidity and Alkylation: The N-H proton is weakly acidic and can be deprotonated by a suitable base (e.g., NaH), allowing for N-alkylation or the installation of protecting groups. This is a common strategy to modulate solubility and pharmacokinetic properties.
-
N3 Basicity: The pyridine-like N3 atom is basic and serves as a primary site for protonation and coordination to metal ions.
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Hydroxymethyl Group Reactivity: The primary alcohol is a versatile functional handle.
-
Oxidation: It can be oxidized to the corresponding aldehyde using mild reagents like Dess-Martin periodinane (DMP) or to the carboxylic acid using stronger oxidants like potassium permanganate (KMnO₄).[2] This opens pathways to amide or ester derivatives.
-
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) or directly to a halide (e.g., using SOCl₂) to facilitate nucleophilic substitution reactions.
-
Esterification/Etherification: Standard conditions can be used to form esters or ethers, providing another avenue for prodrug design or linker attachment.
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Reactivity Profile Diagram
Caption: Key reactive sites and potential derivatizations of the title compound.
Applications in Medicinal Chemistry
While specific applications for this exact molecule are not documented, the 2-ethyl-5-substituted-imidazole scaffold is a valuable pharmacophore. Its derivatives are explored for a range of therapeutic targets. For instance, related imidazole structures are key intermediates in the synthesis of angiotensin II receptor blockers (ARBs) like Olmesartan, which are used to treat hypertension.[5] The core structure is also investigated for anticancer, antimicrobial, and anti-inflammatory activities.[1][6]
The title compound serves as an excellent starting point for generating a library of analogues for screening:
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SAR Studies: The hydroxymethyl group can be elaborated to explore structure-activity relationships (SAR) by introducing different linkers and functional groups.
-
Fragment-Based Drug Design (FBDD): As a small, functionalized heterocycle, it is an ideal fragment for screening against protein targets.
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Bioisosteric Replacement: The imidazole ring can act as a bioisostere for other five-membered heterocycles in known active compounds.
Analytical Characterization
Unambiguous characterization of the synthesized (2-ethyl-1H-imidazol-5-yl)methanol is essential. A combination of spectroscopic and chromatographic methods should be employed.
Standard Analytical Protocol
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Detection: UV detection at 210-254 nm.
-
Purpose: To assess the purity of the final compound.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI), positive mode.
-
Expected Ion: [M+H]⁺ at m/z = 127.08.
-
Purpose: To confirm the molecular weight of the compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a triplet and quartet for the ethyl group, a singlet for the methylene (CH₂OH) protons, and distinct signals for the imidazole ring protons.
-
¹³C NMR: Expected signals would correspond to the unique carbon atoms in the ethyl group, the methylene group, and the imidazole ring.
-
Purpose: To provide definitive structural confirmation.
-
Safety and Handling
While specific toxicological data for this compound is unavailable, general laboratory safety precautions for handling heterocyclic amines and alcohols should be strictly followed.
-
Hazard Classification (Predicted): May cause skin and serious eye irritation.[7][8] May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[8][9]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid creating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from strong oxidizing agents.
Conclusion
(2-ethyl-1H-imidazol-5-yl)methanol represents a versatile and valuable building block for drug discovery and medicinal chemistry. Although not extensively documented, its chemical properties and reactivity can be reliably predicted from its constituent functional groups and related analogues. The proposed synthetic route offers a viable pathway for its preparation, and its reactive handles provide numerous opportunities for derivatization. By leveraging the insights in this guide, researchers can confidently incorporate this scaffold into their synthetic programs to explore new chemical space and develop novel therapeutic agents.
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- Al-wskafi, M. H., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1666.
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